molecular formula C13H19NO4 B120977 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate CAS No. 117977-19-2

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Cat. No. B120977
M. Wt: 253.29 g/mol
InChI Key: MCHZMEXSIPGEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the first paper, where 4-methoxypyridine was reacted with acetylenedicarboxylates and arylidene cyanoacetates to yield a variety of derivatives with good yields and diastereoselectivity . Another paper outlines an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin-2-yl acetates, which could be relevant to the synthesis of the compound . Additionally, the sixth paper provides a detailed synthesis route for a closely related compound, starting from 4-chloro-2,3-dimethylpyridine N-oxide and proceeding through several steps, including halogenation and condensation, to yield a benzimidazole derivative with high purity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the third paper discusses the synthesis of iminothiazolidin-4-one acetate derivatives, which were characterized by spectroscopic methods and X-ray crystallography . Similarly, the fourth paper describes the structural analysis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates using IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in the papers, where they are used as key intermediates in the synthesis of various heterocyclic compounds. For example, the fifth paper describes the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction involving pyridinium ylides . The first paper also demonstrates the molecular diversity achievable through three-component reactions involving pyridine derivatives .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate," they do provide information on similar compounds. The properties of these compounds can be inferred from their molecular structures and the functional groups present. For example, the presence of methoxy and acetate groups suggests certain solubility characteristics and reactivity patterns .

Scientific Research Applications

Methanogenic Pathways Quantification

Research on methanogenic pathways using stable carbon isotopic signatures, including compounds like acetate, highlights the importance of understanding the contribution of different pathways to methane production in various environments. Such studies emphasize the role of isotopic fractionation in identifying and quantifying the processes involved in methane generation, which is crucial for environmental science and geochemistry (Conrad, 2005).

Antitumorigenic and Antiangiogenic Effects

Investigations into the effects of certain estrogen metabolites, like 2-methoxyestradiol, demonstrate significant antitumorigenic and antiangiogenic activities. These findings are essential for cancer research, providing insights into the potential therapeutic applications of such compounds in targeting estrogen-induced cancers (Zhu & Conney, 1998).

Teratogenic and Testicular Toxicities

The study of methoxyacetate (MAA) and related compounds' embryo- and testicular-toxicities in experimental animals reveals the potential adverse effects of certain chemicals on reproductive health. Understanding these effects is crucial for toxicology and public health, highlighting the need for careful evaluation of chemical exposures (Yamazoe et al., 2015).

Biodiesel Production via Interesterification

The use of methyl acetate in biodiesel production through interesterification processes offers an environmentally friendly alternative to traditional methods. This approach addresses the challenge of excess waste glycerol, showcasing the potential for cleaner and more sustainable fuel production technologies (Esan et al., 2021).

Pharmacological Activities of Paeonol Derivatives

Research on paeonol and its derivatives has uncovered a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects. Such studies are vital for drug development, offering insights into the therapeutic potentials of natural compounds and their derivatives (Wang et al., 2020).

Safety And Hazards

The safety and hazards associated with “(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate” are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on “(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate” are not specified in the available resources .

properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZMEXSIPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598960
Record name [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

CAS RN

117977-19-2
Record name [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of acetic anhydride was added to 760 mg (3.6 mmol) of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide to carry out the reaction at 90° C. for one hour. The reaction mixture was distilled to remove the acetic anhydride, followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate. The obtained mixture was extracted with chloroform. The extract was concentrated to obtain 700 mg of 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as a brown oil.
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.